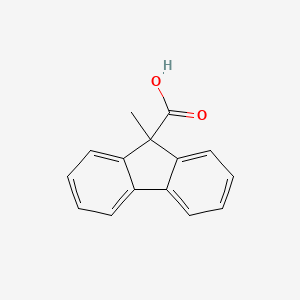

9-methylfluorene-9-carboxylic Acid

Descripción general

Descripción

9-methylfluorene-9-carboxylic Acid is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 9-Methylfluorene-9-carboxylic Acid are not well-documented. A study on the metabolism of fluoranthene, a structurally similar compound, by Mycobacterium sp. strain AP1 suggests that it may be involved in the oxidation of higher molecular weight polycyclic aromatic hydrocarbons . .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially influence its action .

Análisis Bioquímico

Biochemical Properties

9-Methylfluorene-9-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism can lead to the formation of various intermediate products, which may have their own biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Actividad Biológica

9-Methylfluorene-9-carboxylic acid (CAS No. 3300-17-2) is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and environmental toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and environmental studies.

- Molecular Formula: C₁₅H₁₂O₂

- Molecular Weight: 236.25 g/mol

- Appearance: Light beige crystalline solid

- Melting Point: Approximately 226-230 °C

Synthesis

The synthesis of this compound typically involves the methylation of fluorene followed by carboxylation processes. Various methods have been documented, including the use of reagents such as alkali hydrides and carbonates to facilitate the reaction under controlled conditions .

Antidiabetic and Antiarrhythmic Properties

Research indicates that fluorene derivatives, including this compound, serve as important intermediates in the synthesis of antidiabetic and antiarrhythmic drugs. The specific mechanisms by which these compounds exert their effects are still under investigation, but they are believed to interact with various biological pathways that regulate glucose metabolism and cardiac function .

Toxicological Studies

Toxicological assessments have highlighted the potential adverse effects of PAHs, including this compound. Studies on aquatic organisms such as rainbow trout have shown that exposure to PAHs can lead to significant physiological stress and alterations in metabolic functions. For instance, increased expression of detoxification enzymes like cytochrome P450 has been observed, indicating a biotransformative response to mitigate toxicity .

Case Study 1: Aquatic Toxicity

A study investigated the effects of PAH exposure on rainbow trout, focusing on liver and gill tissues. The results demonstrated significant induction of cytochrome P450 enzymes, suggesting that compounds like this compound may contribute to oxidative stress responses in aquatic organisms .

| Parameter | Control Group | Exposed Group |

|---|---|---|

| CYP1A Transcript Expression | Baseline | Significantly Increased |

| Glutathione-S Transferase Activity | Baseline | Elevated |

| Lipid Peroxidation Indicators | Normal Levels | Increased |

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been explored as a scaffold for developing new drug candidates targeting metabolic disorders. Initial findings suggest that modifications to its structure can enhance bioactivity while reducing toxicity .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

9-Methylfluorene-9-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of certain antidiabetic and antiarrhythmic drugs . The compound's ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

- Synthesis of Antidiabetic Drugs : The compound can be transformed into derivatives that exhibit antidiabetic properties. For instance, the synthesis of fluorene derivatives often involves reactions that enhance biological activity against diabetes-related conditions .

- Antiarrhythmic Applications : Similarly, this compound is involved in synthesizing antiarrhythmic agents, which are critical for managing heart rhythm disorders .

Photochemical Studies

The photochemical properties of this compound have been extensively studied, particularly concerning its behavior under UV light. Research indicates that this compound can undergo ultrafast photodissociation, leading to the formation of reactive radicals.

- Ultrafast Dynamics : Studies using femtosecond infrared spectroscopy have revealed that upon UV excitation, this compound can fragment into various radicals, such as methylfluorenyl radicals and tert-butyloxy radicals. This fragmentation occurs within picoseconds and is influenced by the solvent environment .

- Applications in Material Science : The insights gained from these photochemical processes can be applied to develop new materials with specific optical properties or to improve the efficiency of photonic devices.

Environmental Impact and Studies

The environmental implications of compounds derived from this compound have also been a focal point of research. For example, derivatives such as methyl fluorene-9-carboxylic acid ester are noted for their role in environmental pollution.

- Synthesis of Environmental Pollutants : Methyl fluorene-9-carboxylic acid ester is an intermediate used in synthesizing 2-methylfluoranthene, a compound recognized for causing oxidative DNA damage in humans. This highlights the need for careful monitoring and regulation of such compounds due to their potential health impacts .

Case Study 1: Synthesis Pathways

A study detailed a synthetic pathway for producing this compound through the carboxylation of methylated fluorene derivatives. The process involved using dialkyl carbonates and alkali metal hydrides, yielding significant amounts of the desired acid with high purity levels .

Case Study 2: Photochemical Mechanisms

Research involving the photodecomposition of tert-butyl-9-methylfluorene-9-percarboxylate provided insights into the mechanisms by which this compound can be transformed under UV light exposure. The study illustrated how solvent interactions can influence reaction pathways and radical formation .

Data Tables

Propiedades

IUPAC Name |

9-methylfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPWRKQSVGUBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393919 | |

| Record name | 9-methylfluorene-9-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-17-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-methylfluorene-9-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3300-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.